molecular formula C13H11N3S B11868515 4-(2-Methylquinolin-3-YL)thiazol-2-amine

4-(2-Methylquinolin-3-YL)thiazol-2-amine

Cat. No.: B11868515
M. Wt: 241.31 g/mol
InChI Key: WORFUNDNOXMILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylquinolin-3-YL)thiazol-2-amine is a heterocyclic compound that combines a quinoline moiety with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylquinolin-3-YL)thiazol-2-amine typically involves the condensation of 2-methylquinoline-3-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale production .

Mechanism of Action

The mechanism of action of 4-(2-Methylquinolin-3-YL)thiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylquinolin-3-YL)thiazol-2-amine is unique due to its specific combination of quinoline and thiazole rings, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

4-(2-methylquinolin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H11N3S/c1-8-10(12-7-17-13(14)16-12)6-9-4-2-3-5-11(9)15-8/h2-7H,1H3,(H2,14,16)

InChI Key

WORFUNDNOXMILI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C3=CSC(=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.